

Technical Guide: Physical Properties & Characterization of 2-Chloro-phenyl-oxo-acetic Acid

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Compound of Interest

Compound Name: *2-Chloro-phenyl-oxo-acetic acid*

CAS No.: 26118-14-9

Cat. No.: B1365381

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Executive Summary

2-Chloro-phenyl-oxo-acetic acid (CAS: 26118-14-9), also known as 2-chlorophenylglyoxylic acid, is a critical pharmacophore and intermediate in the synthesis of antiplatelet agents, most notably Clopidogrel (Plavix). Structurally, it consists of a phenyl ring substituted at the ortho position with chlorine, attached to an

-keto acid moiety. This specific substitution pattern imparts unique steric and electronic properties that are essential for the chiral recognition required in downstream asymmetric synthesis.

This guide provides an authoritative technical breakdown of its physical properties, synthesis pathways, and analytical characterization, designed to support rigorous experimental validation in drug development workflows.

Physicochemical Characterization

The physical constants below represent a synthesis of experimental data and high-confidence predictive models used in industrial certificates of analysis (CoA).

Table 1: Core Physical Properties

Property	Value	Context/Notes
IUPAC Name	2-(2-Chlorophenyl)-2-oxoacetic acid	Also: o-Chlorophenylglyoxylic acid
CAS Number	26118-14-9	Distinct from 2-chlorophenylacetic acid (CAS 2444-36-2)
Molecular Formula	C ₈ H ₅ ClO ₃	MW: 184.58 g/mol
Appearance	White to off-white crystalline solid	Hygroscopic; tends to clump upon moisture exposure
Melting Point	114 – 117 °C	Sharp melting range indicates high purity [1]
Boiling Point	~308 °C (Predicted)	Decomposes before boiling at atmospheric pressure
Density	1.447 g/cm ³ (Predicted)	High density due to halogenation
pKa	1.8 – 2.2 (Estimated)	Stronger acid than acetic acid due to electron-withdrawing ketone and Cl- group
Solubility	Soluble in Methanol, DMSO, EtOAc	Limited solubility in cold water; soluble in alkaline aqueous solutions

Stability & Storage[1][5][6]

- Hygroscopicity: The

-keto acid motif is susceptible to hydration. Store under inert atmosphere (Ar or N₂) with desiccant.

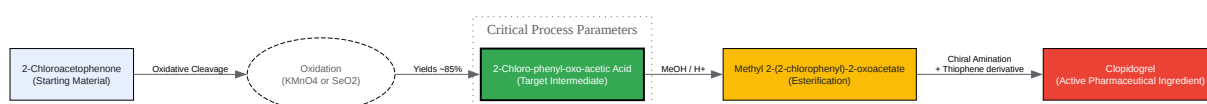
- **Thermal Stability:** Stable up to its melting point. Decarboxylation may occur at temperatures $>150^{\circ}\text{C}$, releasing CO_2 to form 2-chlorobenzaldehyde or related byproducts.

Synthesis & Reaction Pathways[3][4][7][8][9][10]

The industrial relevance of 2-chlorophenylglyoxylic acid lies in its conversion to Methyl 2-(2-chlorophenyl)-2-oxoacetate (CAS 34966-49-9), the direct precursor for the chiral Strecker reaction or reductive amination in Clopidogrel synthesis.

Diagram 1: Retrosynthetic Analysis & Pathway

The following diagram illustrates the upstream synthesis from 2-chloroacetophenone and the downstream conversion to the Clopidogrel precursor.



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Caption: Synthesis workflow connecting the raw material (2-chloroacetophenone) to the Clopidogrel API via the glyoxylic acid intermediate.

Experimental Protocol: Oxidation of 2-Chloroacetophenone

Objective: Synthesis of 2-chlorophenylglyoxylic acid via alkaline permanganate oxidation.

- Reagents: 2-Chloroacetophenone (1.0 eq), KMnO_4 (2.5 eq), NaOH (1.0 eq), Water/Pyridine cosolvent.
- Procedure:
 - Dissolve 2-chloroacetophenone in the cosolvent at $0-5^{\circ}\text{C}$.

- Slowly add KMnO_4 solution dropwise to control the exotherm (maintain $T < 10^\circ\text{C}$).
- Allow the mixture to warm to room temperature and stir for 4–6 hours.
- Filter the MnO_2 precipitate (brown solid).
- Acidify the filtrate with HCl to $\text{pH} \sim 2.0$.
- Extract with Ethyl Acetate (3x), dry over Na_2SO_4 , and concentrate in vacuo.
- Purification: Recrystallize from Toluene/Heptane to obtain the white crystalline solid (MP: $114\text{--}117^\circ\text{C}$).

Analytical Characterization

Validating the identity of this intermediate is crucial to prevent "carry-over" impurities in the final drug substance.

NMR Spectroscopy (Predicted)

- ^1H NMR (400 MHz, DMSO-d_6):
 - 14.0 (s, 1H, $-\text{COOH}$, broad exchangeable).
 - 7.85 (d, 1H, Ar-H ortho to ketone).
 - 7.45 – 7.65 (m, 3H, remaining Ar-H).
 - Note: Absence of aliphatic protons confirms the oxidation of the methyl group from the acetophenone starting material.

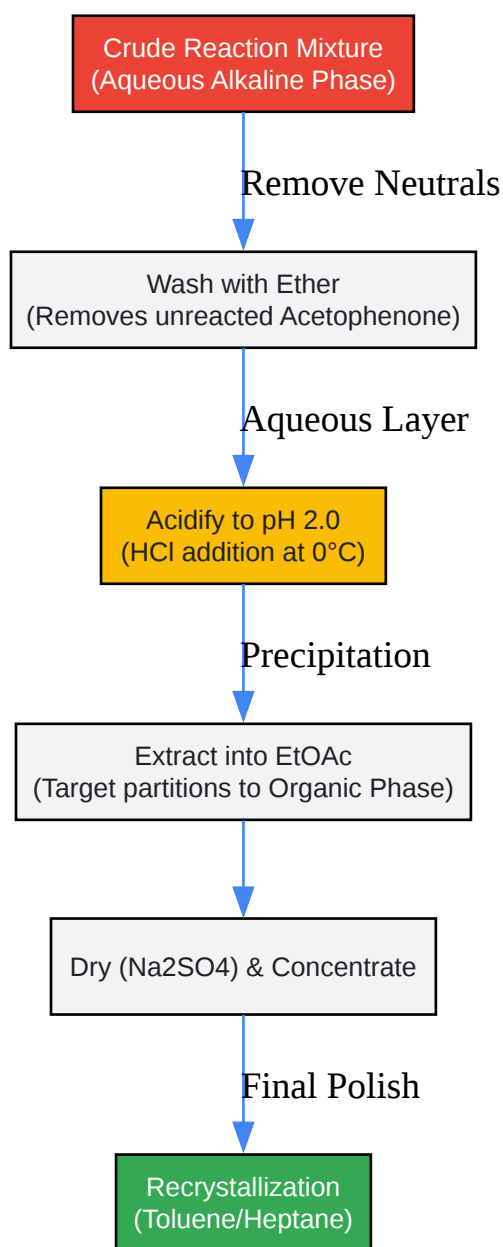
Impurity Profile

Common impurities arising from incomplete oxidation or degradation include:

- 2-Chlorobenzoic Acid: Result of oxidative decarboxylation (over-oxidation).
- 2-Chlorophenylacetic Acid: Result of incomplete oxidation (missing the ketone).
- Manganese residues: If filtration is inefficient (check via Ash Test).

Experimental Workflow: Purification & Validation

High-purity isolation requires a strict pH-controlled extraction sequence to separate the glyoxylic acid from non-acidic byproducts.



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Caption: Purification logic ensuring removal of neutral organic impurities before final crystallization.^{[1][2][3][4]}

Safety & Handling (MSDS Highlights)

- GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319).
- Specific Hazard: As an

-keto acid, it is reactive toward nucleophiles. Avoid contact with strong bases and amines unless intended for reaction.
- PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Use a fume hood during acidification steps to avoid inhaling acid vapors.

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